Dovitinib dilactic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dovitinib (TKI-258) Dilactic Acid is a multi-targeted receptor tyrosine kinase inhibitor. It is particularly effective against class III receptor tyrosine kinases such as FMS-like tyrosine kinase 3 and c-Kit, with inhibitory concentration 50 values of 1 nanomolar and 2 nanomolar, respectively. Additionally, it targets class IV receptor tyrosine kinases such as fibroblast growth factor receptor 1 and fibroblast growth factor receptor 3, and class V receptor tyrosine kinases such as vascular endothelial growth factor receptor 1 through vascular endothelial growth factor receptor 4, with inhibitory concentration 50 values ranging from 8 to 13 nanomolar .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dovitinib dilactic acid plays a crucial role in inhibiting biochemical reactions associated with cancer progression. It interacts with enzymes such as FLT3, c-Kit, CSF-1R, FGFR1, FGFR3, VEGFR1, VEGFR2, VEGFR3, PDGFRα, and PDGFRβ. These interactions involve binding to the ATP-binding sites of these kinases, thereby blocking their enzymatic activity and interfering with downstream signaling pathways essential for cancer cell survival and proliferation .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by inhibiting cell signaling pathways, altering gene expression, and disrupting cellular metabolism. Specifically, this compound inhibits the VEGF pathway, which is critical for angiogenesis, and the FGF pathway, which is involved in cell growth and differentiation. This inhibition leads to reduced tumor growth and metastasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of specific kinases, thereby inhibiting their activity. This inhibition blocks the phosphorylation of downstream signaling molecules, leading to the suppression of pathways such as the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis. By inhibiting these pathways, this compound effectively reduces tumor growth and induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on kinase activity and tumor growth for several weeks. Prolonged exposure can lead to adaptive resistance mechanisms in cancer cells, necessitating combination therapies to sustain its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects such as weight loss, gastrointestinal disturbances, and hematological toxicity. These dose-dependent effects highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted through the bile and urine. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cell proliferation and survival, further contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution. The compound tends to accumulate in tumor tissues due to its high affinity for RTKs overexpressed in cancer cells, enhancing its therapeutic efficacy .

Subcellular Localization

This compound localizes primarily in the cytoplasm, where it interacts with its target kinases. It does not require specific targeting signals or post-translational modifications for its activity. Its localization can influence its function, as it needs to be in proximity to its target kinases to exert its inhibitory effects effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dovitinib (TKI-258) Dilactic Acid involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the dilactic acid salt through a neutralization reaction with lactic acid .

Industrial Production Methods

Industrial production of Dovitinib (TKI-258) Dilactic Acid follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dovitinib (TKI-258) Dilactic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), typically under mild to moderate conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may yield reduced or hydrogenated derivatives .

Scientific Research Applications

Dovitinib (TKI-258) Dilactic Acid has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of receptor tyrosine kinases and to develop new kinase inhibitors.

Biology: It is used to investigate the role of receptor tyrosine kinases in various biological processes, such as cell signaling, proliferation, and differentiation.

Medicine: It is being investigated as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma.

Industry: It is used in the development of new drugs and therapeutic strategies targeting receptor tyrosine kinases

Comparison with Similar Compounds

Similar Compounds

Gilteritinib: Another multi-targeted receptor tyrosine kinase inhibitor with a similar mechanism of action.

Tandutinib: A receptor tyrosine kinase inhibitor that targets similar pathways.

KW-2449: A multi-targeted receptor tyrosine kinase inhibitor with overlapping targets

Uniqueness

Dovitinib (TKI-258) Dilactic Acid is unique in its ability to inhibit a broad range of receptor tyrosine kinases with high potency. Its multi-targeted approach allows it to effectively inhibit tumor growth and angiogenesis, making it a promising candidate for the treatment of various cancers .

Biological Activity

Dovitinib dilactic acid, also known as TKI258, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications in cancer treatment, particularly in breast cancer with bone metastases. This compound inhibits several key pathways involved in tumor growth and angiogenesis, making it a subject of extensive research. The following sections detail its biological activity, including mechanisms of action, effects on tumor growth, and case studies highlighting its therapeutic potential.

This compound primarily targets fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and c-Kit. By inhibiting these receptors, dovitinib disrupts signaling pathways that promote tumor proliferation and survival. Specifically, it has been shown to:

- Inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 25 nM to 90 nM across various cell lines .

- Block phosphorylation of downstream signaling molecules such as ERK1/2, which are crucial for cell cycle progression and survival .

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in reducing tumor growth and mitigating cancer-induced bone changes. In a murine model using MFM223 human breast cancer cells, the following findings were observed:

- Tumor Growth : Dovitinib treatment resulted in a trend towards decreased tumor growth as measured by positron emission tomography (PET) imaging. Although not statistically significant (p = 0.17), there was a notable reduction in metabolic activity within the tumors .

- Bone Changes : X-ray imaging revealed that over 90% of control mice developed osteolytic lesions by the study's endpoint, while dovitinib-treated mice exhibited significantly smaller lesion areas (p = 0.036). Additionally, dovitinib-treated mice had lower serum levels of TRACP 5b, indicating reduced osteoclast activity and bone resorption .

Summary of In Vivo Findings

| Parameter | Control Group | Dovitinib Group | p-value |

|---|---|---|---|

| Tumor Growth (PET Imaging) | Higher | Lower | 0.17 |

| Bone Lesion Area | Larger | Smaller | 0.036 |

| Serum TRACP 5b Levels | Higher | Lower | 0.0019 |

Case Studies

- Breast Cancer with Bone Metastasis :

- Multiple Myeloma :

Clinical Implications

This compound is currently under investigation in several clinical trials targeting various cancers characterized by FGFR alterations. Preclinical data suggest its potential not only to inhibit tumor growth but also to improve bone health in patients suffering from metastatic diseases.

Properties

IUPAC Name |

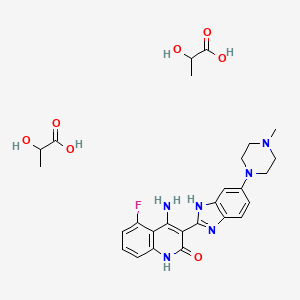

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: this compound primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, this compound inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, this compound promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that this compound exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that this compound demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that this compound exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that this compound effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.